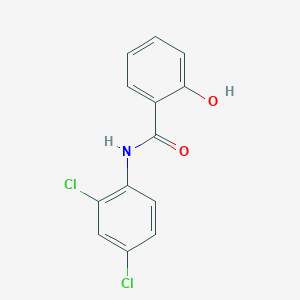
4,7-dichloro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-2H-chromen-2-one is a chemical compound belonging to the class of chromenones, which are derivatives of coumarin. This compound is characterized by the presence of two chlorine atoms at the 4th and 7th positions of the chromenone ring. It has a molecular formula of C9H4Cl2O2 and a molecular weight of 215.03 g/mol . Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dichloro-2H-chromen-2-one typically involves the chlorination of 2H-chromen-2-one. One common method is the reaction of 2H-chromen-2-one with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4th and 7th positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloro-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted chromenones.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Reduction Reactions: Products include dihydro derivatives of chromenone.
Scientific Research Applications
4,7-Dichloro-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound exhibits antibacterial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its biological activities, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-dichloro-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
- 4,7-Dihydroxy-2H-chromen-2-one
- 4,7-Dimethoxy-2H-chromen-2-one
- 4,7-Dibromo-2H-chromen-2-one
Comparison: 4,7-Dichloro-2H-chromen-2-one is unique due to the presence of chlorine atoms, which impart distinct chemical and biological properties. Compared to its hydroxyl, methoxy, and bromo analogs, the dichloro compound exhibits different reactivity and potency in various applications. The chlorine atoms enhance its lipophilicity and may influence its interaction with biological targets .
Properties
IUPAC Name |
4,7-dichlorochromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVLTCUVWYOHGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=O)C=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1,4]Benzodioxino[2,3-b]quinoxalin-1-yl benzoate](/img/structure/B427582.png)

![2-(methylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B427589.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B427590.png)


![N-(5-chloro-2-hydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B427594.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-2-phenylacetamide](/img/structure/B427595.png)
![N-[2-(hydroxymethyl)phenyl]-4-methylbenzamide](/img/structure/B427597.png)
![6-(3,4-dichlorophenyl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione](/img/structure/B427598.png)
![8-chloro-6-(4-fluorobenzyl)pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B427599.png)
![2,4-dichloro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B427600.png)
![8-chloro-6-(2-phenoxyethyl)pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B427601.png)

